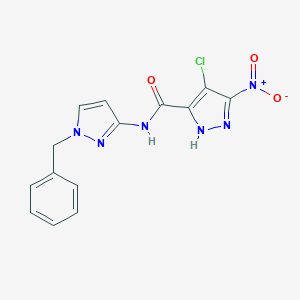
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide, also known as BPN or BPN-14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of several neurological disorders. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
作用机制
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 selectively inhibits PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound-14770 increases cAMP levels, which in turn activates downstream signaling pathways that are important for synaptic plasticity and cognitive function. This compound-14770 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound-14770 has been shown to increase cAMP levels in the brain and enhance synaptic plasticity, which is important for learning and memory. This compound-14770 also has anti-inflammatory effects, which may be beneficial in neurological disorders associated with neuroinflammation. This compound-14770 has been shown to have a good safety profile in preclinical studies, with no observed toxicity or adverse effects.
实验室实验的优点和局限性
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying cAMP signaling pathways and their role in neurological disorders. However, the selectivity of this compound-14770 for PDE4D may limit its use in studying other PDE isoforms or cAMP signaling pathways that are not regulated by PDE4D.
未来方向
Future research on N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 will focus on its potential as a therapeutic agent for neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound-14770 in patients with Fragile X syndrome and Rett syndrome. Other potential future directions for this compound-14770 include studying its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, and exploring its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of this compound-14770 on cAMP signaling pathways and its potential for drug interactions.
合成方法
The synthesis of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with benzylhydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 1-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea in the presence of N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been extensively studied in preclinical models of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, Rett syndrome, and schizophrenia. In these studies, this compound-14770 has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. This compound-14770 has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
属性
分子式 |
C14H11ClN6O3 |
|---|---|
分子量 |
346.73 g/mol |
IUPAC 名称 |
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22) |
InChI 键 |
JMTYOGKXLZBBGH-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![2,2,2-trifluoro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279690.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
